molecular formula C12H14ClN5O4 B2948654 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol CAS No. 842966-44-3

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol

Cat. No.: B2948654
CAS No.: 842966-44-3
M. Wt: 327.73
InChI Key: NHCTVMQDMRENFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol ( 842966-44-3) is a specialized chemical reagent designed for research applications, particularly in analytical chemistry and biochemistry. This compound, with the molecular formula C12H14ClN5O4 and a molecular weight of 327.72, belongs to the important class of 4-nitro-2,1,3-benzoxadiazole (NBD) derivatives [ ]. The core research value of this piperazine-substituted NBD derivative lies in its role as a versatile derivatizing agent . It is structurally related to 4-Chloro-7-nitrobenzofurazan (NBD-Cl), a well-established reagent used for the sensitive chromogenic and fluorogenic detection of amines, amino acids, and low molecular weight amines [ ][ ]. The mechanism of action involves the electrophilic chloro group on the benzoxadiazole ring reacting with nucleophilic functional groups, such as thiols, and primary or secondary amines, to form highly conjugated, colored, or fluorescent products that can be detected by spectrophotometric or chromatographic methods [ ][ ]. In practical research, this reagent can be applied for the kinetic spectrophotometric assay of pharmaceutical compounds, as demonstrated with similar NBD reagents [ ]. Furthermore, NBD-based reagents are extensively used to label peptides, proteins, and other biomolecules , enabling their detection and analysis. The piperazine ring in its structure enhances water solubility compared to the parent NBD-Cl, potentially improving its utility in aqueous reaction environments [ ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O4/c13-8-7-9(17-3-1-16(2-4-17)5-6-19)12(18(20)21)11-10(8)14-22-15-11/h7,19H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCTVMQDMRENFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol typically involves multiple steps:

    Chlorination: The addition of a chloro group to the benzoxadiazole ring.

    Piperazine Substitution: The attachment of a piperazine ring to the benzoxadiazole ring.

    Ethanol Addition: The final step involves linking the piperazine ring to an ethanol moiety.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Benzoxadiazole Core

The 7-chloro-4-nitro-2,1,3-benzoxadiazole group is highly electrophilic due to the electron-withdrawing nitro (-NO₂) and chlorine substituents. This enables displacement reactions at the C5 and C7 positions:

  • Amine Substitution : Piperazine derivatives are synthesized via NAS, where the chlorine at C7 is replaced by piperazine (e.g., in ).

  • Ethanol Attachment : The ethanol group is introduced via alkylation of the piperazine nitrogen .

Example Reaction Pathway :

7 Chloro 4 nitrobenzoxadiazole+PiperazineBase DMFIntermediateEthylene oxideTarget Compound\text{7 Chloro 4 nitrobenzoxadiazole}+\text{Piperazine}\xrightarrow{\text{Base DMF}}\text{Intermediate}\xrightarrow{\text{Ethylene oxide}}\text{Target Compound}

Reaction Type ConditionsProductYieldSource
Chlorine displacementDMF, K₂CO₃, 80°CPiperazine-benzoxadiazole70–85%
Ethanol functionalizationEthylene oxide, RTHydroxyethyl-piperazine60–75%

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzoxadiazole ring can be reduced to an amine (-NH₂) under catalytic hydrogenation or using agents like Fe/HCl:

  • Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol at 50–60°C yields the corresponding amine .

  • Selectivity : Reduction preserves the benzoxadiazole ring but may require controlled conditions to avoid over-reduction.

Key Data :

  • Reduction Efficiency : >90% conversion with Pd/C (5 mol%) .

  • Product Application : The amine intermediate is used in fluorescent probes .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Acetic anhydride or acyl chlorides yield N-acylated derivatives .

Example :

Target Compound+AcClEt N CH Cl N Acetyl Derivative\text{Target Compound}+\text{AcCl}\xrightarrow{\text{Et N CH Cl }}\text{N Acetyl Derivative}

Modification ReagentConditionsApplicationSource
AcylationAcetyl chlorideCH₂Cl₂, 0°CEnhanced lipophilicity
AlkylationMethyl iodideDMF, 60°CQuaternary ammonium salts

Ethanol Group Reactions

The terminal hydroxyl group undergoes esterification, oxidation, or etherification:

  • Esterification : Reacts with carboxylic acid chlorides (e.g., acetyl chloride) to form esters .

  • Oxidation : MnO₂ or PCC oxidizes the ethanol to a ketone, enabling further conjugation .

Synthetic Utility :

  • Esters improve membrane permeability in drug analogs .

  • Oxidation products serve as intermediates for Schiff base formation .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Photoreactivity : Nitro group sensitizes UV-induced degradation; storage in dark recommended .

Comparative Reactivity Table

Reaction Site Reaction TypeKey Reagents/ConditionsApplications
Benzoxadiazole (C7-Cl)NAS with aminesPiperazine, K₂CO₃, DMFFluorescent probes
Piperazine N-HAlkylation/AcylationAlkyl halides, acyl chloridesDrug derivatives
Ethanol (-OH)EsterificationAcCl, pyridineProdrug synthesis
Nitro (-NO₂)ReductionH₂/Pd-C, Fe/HClAmine intermediates

Scientific Research Applications

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitro and chloro groups on the benzoxadiazole ring play a crucial role in its binding affinity and specificity. The piperazine ring enhances its solubility and bioavailability, while the ethanol moiety facilitates its incorporation into various biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three structurally or functionally related analogs (Table 1), highlighting key differences in substituents, physicochemical properties, and biological relevance.

Table 1: Comparison of 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol with Analogous Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Relevance/Applications
This compound Not Available C₁₃H₁₅ClN₆O₄* ~340.7 (estimated) ~2.1† 7-Cl, 4-NO₂, piperazine-ethanol Potential fluorescent probe or drug intermediate (inferred)
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol 376370-18-2 C₉H₉ClN₄O₄ 272.65 1.84 7-Cl, 4-NO₂, methylamino-ethanol Up-regulated metabolite in fungal studies
2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol 65427-77-2 C₁₂H₁₂N₆O₄ 304.26 ~1.5‡ 4-NO₂, piperazine-ethanol (no Cl) Research reagent (e.g., ChemBridge 6619289)
Perphenazine Sulphoxide (Impurity A) 10078-25-8 C₂₁H₂₃ClN₃O₂S 416.94 3.2 Phenothiazine, piperazine-ethanol Antipsychotic metabolite

*Estimated based on piperazine (C₄H₁₀N₂) addition to methylamino analog. †Predicted using fragment-based methods (chloro and nitro increase logP). ‡Inferred from nitrobenzoxadiazole analogs.

Key Structural and Functional Differences

Piperazine vs. Methylamino: The piperazine ring increases molecular weight and hydrogen-bond acceptor count (6 vs. 4 in methylamino analog), likely improving solubility and pharmacokinetics .

Biological Activity The methylamino derivative (CAS 376370-18-2) was identified as an up-regulated metabolite in arbuscular mycorrhizal fungi, suggesting roles in stress response or signaling .

Physicochemical Properties logP: The target compound’s higher logP (~2.1) compared to the non-chlorinated analog (~1.5) reflects increased lipophilicity, which may enhance membrane permeability . Polar Surface Area: The piperazine-ethanol group contributes to a polar surface area >100 Ų, favoring aqueous solubility and reducing blood-brain barrier penetration .

Biological Activity

2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoxadiazole moiety linked to a piperazine ring. Its molecular formula is C8H7ClN4O4C_8H_7ClN_4O_4 with a molecular weight of approximately 258.62 g/mol. The presence of the chloro and nitro groups is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies:

Anticancer Activity

Research indicates that compounds related to 7-chloro-4-nitrobenzoxadiazole derivatives exhibit notable cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant inhibitory activity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. One study reported an IC50 value of 6.502 μM against MCF-7 cells for a closely related compound, highlighting the potential of this class of compounds in cancer treatment .

The mechanism through which these compounds exert their effects often involves the inhibition of specific signaling pathways. For example, one derivative was identified as a VEGFR-II inhibitor with an IC50 of 1.38 μM, suggesting that similar mechanisms may be applicable to this compound .

Case Studies

Case Study 1: Cytotoxic Evaluation
In a study focused on the synthesis and evaluation of various benzoxadiazole derivatives, researchers synthesized multiple compounds and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound displayed significant cytotoxicity, reinforcing the potential for further development .

Case Study 2: VEGFR-II Inhibition
Another study investigated the binding affinity and inhibitory action on VEGFR-II by several derivatives. The results showed that compounds with the benzoxadiazole scaffold could effectively inhibit this receptor's activity, which is crucial in tumor angiogenesis . This suggests that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Compound NameCell Line TestedIC50 (μM)Mechanism
2-[4-(7-Chloro-4-nitrobenzoxadiazol)]MCF-76.502Cytotoxicity
Related CompoundPC311.751Cytotoxicity
Related CompoundVEGFR-II1.38Inhibition

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol?

  • Answer: Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 7-chloro-4-nitro-2,1,3-benzoxadiazole with piperazine derivatives under reflux in ethanol or dichloromethane.
  • Functionalization : Introducing the ethanol moiety via nucleophilic substitution or alkylation.
  • Purification : Silica gel column chromatography (EtOAc/petroleum ether) or recrystallization for isolation .
    • Example Protocol : A similar piperazine derivative was synthesized via 12-hour reflux with phenylhydrazine hydrochloride in ethanol, followed by extraction and chromatography (48% yield) .

Q. Which analytical techniques are essential for structural validation of this compound?

  • Answer:

  • Elemental Analysis (CHNS) : Confirms molecular composition (e.g., C, H, N, S content) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify piperazine ring protons (δ 2.5–3.5 ppm) and benzoxadiazole aromatic signals.
  • FTIR : Detects nitro group stretches (~1520 cm1^{-1}) and hydroxyl bands (~3400 cm1^{-1}) .
  • HPLC : Assess purity (>95% recommended for research-grade material) .

Advanced Questions

Q. How can researchers address discrepancies in reported spectral data for nitrobenzoxadiazole-piperazine hybrids?

  • Answer:

  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NMR or IR assignments. For example, H-atom positions in similar compounds were refined using riding models to ensure structural accuracy .
  • Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict NMR chemical shifts and vibrational modes, aligning experimental and theoretical data .

Q. What strategies mitigate low yields in the alkylation step of piperazine derivatives?

  • Answer:

  • Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Add potassium carbonate or triethylamine to deprotonate intermediates and accelerate alkylation .
  • AI-Driven Process Simulation : Tools like COMSOL Multiphysics model reaction kinetics to identify ideal temperature/pH conditions .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Answer:

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks.
  • Stability-Indicating Assays : Monitor degradation via HPLC-MS to identify hydrolytic (e.g., nitro group reduction) or oxidative by-products .

Methodological Notes

  • Synthesis Optimization : For thermally sensitive intermediates, use Schlenk-line techniques under inert atmospheres to prevent oxidation .
  • Computational Modeling : Molecular docking (AutoDock Vina) can predict binding affinities of this compound with biological targets (e.g., enzymes), guiding pharmacological studies .
  • Data Contradictions : When spectral data conflict, replicate experiments with controlled humidity/temperature to isolate environmental effects .

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